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Compound of Interest

Compound Name: Boc-Dap(Boc)-OH.DCHA

Cat. No.: B557183 Get Quote

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that offers unique

possibilities in peptide design. Its structure, featuring two amino groups (α and β), allows it to

serve as a branching point, a scaffold for cyclization, or a site for specific chemical

modifications.[1] The choice of protecting groups on these two amines is critical and dictates

the synthetic strategy.

The reagent at the center of this guide, Boc-L-Dap(Boc)-OH·DCHA, has both the α- and β-

amino groups protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[2] This specific

protection scheme has important implications for the synthesis, as both amino groups will be

deprotected simultaneously under the standard acidic conditions of Boc-SPPS. The

dicyclohexylamine (DCHA) salt form enhances the stability and handling of the crystalline solid.

[2]

Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its correct application.
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Property Value Reference(s)

Chemical Name

(2S)-2,3-bis[(2-methylpropan-

2-

yl)oxycarbonylamino]propanoic

acid;N-

cyclohexylcyclohexanamine

[2]

CAS Number 201472-68-6 [2]

Molecular Formula C25H47N3O6 [2]

Molecular Weight 485.66 g/mol [2]

Appearance White to off-white solid [3]

Storage
Store at -20°C in a dry, well-

ventilated place
[2][4]

Chemical Structure
The structure consists of the L-diaminopropionic acid core, two Boc protecting groups, and a

non-covalently bound dicyclohexylamine counter-ion.

Caption: Structure of Boc-L-Dap(Boc)-OH with DCHA salt.

Core Principles and Strategic Considerations
The Boc/Bzl strategy for SPPS is a foundational technique where the temporary Nα-Boc group

is removed with trifluoroacetic acid (TFA), while side-chain protecting groups (often benzyl-

based) and the resin linkage are cleaved at the end with a strong acid like anhydrous hydrogen

fluoride (HF).[5][6]

When using Boc-L-Dap(Boc)-OH, a critical point must be understood: the Boc groups on both

the α- and β-amines are not orthogonal. They are chemically identical and will be removed

simultaneously during the TFA deprotection step that follows the coupling of this residue.[7]

This leads to two primary strategic paths:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.apexbt.com/boc-dap-boc-oh-dcha.html
https://www.apexbt.com/boc-dap-boc-oh-dcha.html
https://www.apexbt.com/boc-dap-boc-oh-dcha.html
https://www.apexbt.com/boc-dap-boc-oh-dcha.html
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_Boc_Dap_OH_Structure_Properties_and_Synthetic_Applications.pdf
https://www.apexbt.com/boc-dap-boc-oh-dcha.html
https://www.echemi.com/sds/boc-dapboc-oh-dcha-pd180521118965.html
https://www.peptide.com/products/peptide-synthesis-reagents/boc-amino-acids/boc-l-amino-acids/
https://chempep.com/boc-solid-phase-peptide-synthesis/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Analytical_Characterization_of_Peptides_Containing_N_Boc_L_2_3_diaminopropionic_Acid_Boc_Dap_OH.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Creation of a Free Dap Residue: If the goal is to have a diaminopropionic acid residue with

two free amino groups within the final peptide (after cleavage), this reagent is suitable.

However, the simultaneous deprotection during the synthesis cycle means both amines will

be exposed and can participate in the subsequent coupling reaction, leading to a mixture of

branched products. This is generally undesirable. A more controlled approach would involve

a final, single deprotection step.

Post-Synthesis Modification: This reagent is best used when the peptide synthesis is

complete, and the final product is intended to have a Dap residue with both amines free for

subsequent solution-phase modification.

Expert Recommendation: The Case for Orthogonal Protection For most applications requiring

selective modification of the β-amino group—such as on-resin branching, cyclization, or

conjugation—an orthogonally protected Dap derivative is strongly recommended.[1] In a Boc-

SPPS context, this would typically be Boc-L-Dap(Fmoc)-OH. The Fmoc group is stable to the

acidic conditions used for Boc removal but can be selectively cleaved with a basic reagent like

piperidine, exposing the β-amino group for modification while the peptide remains on the resin.

[8]

Detailed Protocol for Manual Boc-SPPS
This protocol details the incorporation of a single Boc-L-Dap(Boc)-OH residue into a growing

peptide chain on a solid support.

Workflow for a Single Coupling Cycle
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Start: Resin-Peptide with
Free Nα-Amine

Step 1: Prepare Free Acid
(Remove DCHA Salt)

Step 2: Activate Carboxyl Group
(Boc-Dap(Boc)-OH + HBTU/DIEA)

Step 3: Couple to Resin

Step 4: Wash Resin
(DMF, DCM)

Step 5: Monitor with Kaiser Test

Coupling Complete
(Ready for next cycle)

Negative (Yellow)

Repeat Coupling

Positive (Blue)

Click to download full resolution via product page

Caption: Workflow for coupling Boc-L-Dap(Boc)-OH in manual SPPS.

Step 1: Preparation of the Free Acid
The DCHA salt must be removed to liberate the free carboxylic acid for activation. This is a

prerequisite for efficient coupling.
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Dissolution: Dissolve a calculated amount of Boc-L-Dap(Boc)-OH·DCHA in a mixture of ethyl

acetate and water.

Acidification: Add a 5% aqueous solution of citric acid or potassium bisulfate and shake the

mixture in a separatory funnel. The aqueous layer should be acidic (pH ~2-3).

Extraction: The free acid form of the amino acid will move into the organic (ethyl acetate)

layer. Separate the layers and wash the organic layer with water, followed by brine.

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and evaporate the solvent under reduced pressure to yield the free acid as a solid or

oil. This should be used immediately.

Step 2: Resin Preparation and Nα-Deprotection
This assumes you have a peptide chain already growing on a resin (e.g., Merrifield or MBHA

resin) and the N-terminus is Boc-protected.

Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a fritted

reaction vessel.

Boc Deprotection: Drain the DCM. Add a solution of 25-50% TFA in DCM.[8] Agitate for 1-2

minutes, drain, and add a fresh portion of the TFA/DCM solution. Agitate for an additional 20-

30 minutes.[9]

Washing: Drain the TFA solution. Wash the resin thoroughly to remove residual acid:

DCM (3x)

Isopropanol (IPA) (2x)

DCM (3x)

Step 3: Neutralization
The N-terminal ammonium trifluoroacetate salt must be neutralized to the free amine to enable

coupling.
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Base Wash: Add a solution of 5-10% Diisopropylethylamine (DIEA) in DCM to the resin.

Agitate for 5-10 minutes. Repeat this step.

Washing: Drain the neutralization solution. Wash the resin with DCM (5x) to remove excess

base. The resin is now ready for coupling.

Step 4: Amino Acid Activation and Coupling
This protocol uses HBTU, a common and efficient coupling reagent.[8][10] Equivalents are

based on the initial loading of the resin.

Reagent Equivalents Purpose

Boc-L-Dap(Boc)-OH (Free

Acid)
3.0 Amino acid to be coupled

HBTU 2.9 Activating agent

HOBt 3.0 Racemization suppressant

DIEA 6.0 Activation and coupling base

Activation: In a separate vessel, dissolve Boc-L-Dap(Boc)-OH (free acid, 3 eq.), HBTU (2.9

eq.), and HOBt (3 eq.) in N,N-Dimethylformamide (DMF). Add DIEA (6 eq.) and allow the

solution to pre-activate for 2-5 minutes. The solution will typically change color.

Coupling: Add the activated amino acid solution to the neutralized resin in the reaction

vessel.

Reaction: Agitate the mixture at room temperature for 1-2 hours.

Monitoring: Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free

primary amines.[11]

Negative Result (Yellow beads): Coupling is complete. Proceed to the washing step.

Positive Result (Blue/Purple beads): Coupling is incomplete. The coupling step should be

repeated with a freshly prepared activated amino acid solution.
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Step 5: Capping (Optional but Recommended)
If the Kaiser test is positive after a second coupling, it is wise to cap any unreacted N-terminal

amines to prevent the formation of deletion sequences.

Wash: Wash the resin with DMF.

Capping Solution: Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF.

React: Agitate for 30 minutes.

Wash: Wash the resin thoroughly with DMF, followed by DCM.

Step 6: Final Cleavage and Deprotection
Once the full peptide sequence is assembled, the peptide must be cleaved from the resin, and

all side-chain protecting groups must be removed. For Boc/Bzl chemistry, this typically requires

a strong acid.

CAUTION: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment

and training. TFA-based cocktails are often used as alternatives, but their effectiveness

depends on the specific protecting groups present.

Common Cleavage Cocktails:
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Reagent Name Composition Application Notes Reference(s)

Reagent B

TFA (88%), Phenol

(5%), Water (5%),

Triisopropylsilane

(TIS) (2%)

"Odorless" cocktail.

TIS is a scavenger for

carbonium ions. Not

suitable for peptides

with unprotected Met.

[12]

Reagent K

TFA (82.5%), Phenol

(5%), Water (5%),

Thioanisole (5%), 1,2-

Ethanedithiol (EDT)

(2.5%)

General-purpose

cocktail for peptides

with sensitive residues

like Cys, Met, Trp.

[13][14]

Anhydrous HF
HF (90%), Anisole

(10%)

The "classic" reagent

for Boc-SPPS. Very

effective but highly

hazardous. Anisole is

a scavenger.

[3][6]

Cleavage Protocol (using Reagent K):

Preparation: Dry the final peptide-resin under vacuum.

Reaction: Add the freshly prepared Reagent K (approx. 10 mL per gram of resin) to the resin

in a suitable vessel.

Incubation: Agitate the mixture at room temperature for 2-4 hours.

Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh

TFA and combine the filtrates.

Precipitation: Add the TFA solution dropwise into a large volume of cold (0°C) diethyl ether or

methyl t-butyl ether to precipitate the crude peptide.

Collection: Collect the precipitated peptide by centrifugation, decant the ether, wash with

more cold ether, and dry the crude product under vacuum. The peptide is now ready for

purification by RP-HPLC.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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